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KRP protein

Cat. No.: B1178952
CAS No.: 147096-75-1
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Description

Overview of Cell Cycle Regulation in Plants

The cell cycle is a fundamental process in all eukaryotes, ensuring the accurate duplication and segregation of genetic material during cell division. In plants, as in other eukaryotes, the cell cycle consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis/Cytokinesis). frontiersin.orguvigo.eswikipedia.org Interphase comprises the G1, S, and G2 phases, during which the cell grows, accumulates nutrients, and replicates its DNA. wikipedia.orgumn.edu The M phase involves nuclear division (mitosis) and cytoplasmic division (cytokinesis), resulting in two daughter cells. uvigo.eswikipedia.org

Progression through the plant cell cycle is primarily driven by the activity of cyclin-dependent kinases (CDKs), which are serine/threonine kinases. frontiersin.orgfrontiersin.orgmdpi.combiologists.com CDK activity is regulated by association with cyclin proteins, forming active CDK-cyclin complexes. frontiersin.orgfrontiersin.orgmdpi.com Different types of cyclins (A, B, and D) are expressed at various stages of the cell cycle and associate with specific CDKs to regulate transitions between phases. frontiersin.orgfrontiersin.org For instance, D-type cyclins are generally associated with the G1-to-S transition, while A- and B-type cyclins are involved in S-to-M and G2-to-M transitions. frontiersin.org

In addition to the core mitotic cell cycle, plants also undergo endoreduplication (or endocycle), a modified cell cycle where DNA replication occurs without subsequent mitosis and cytokinesis, leading to polyploid cells. frontiersin.orgfrontiersin.organnualreviews.org This process contributes to cell expansion and differentiation and is influenced by cell cycle regulators. frontiersin.organnualreviews.org

Significance of Cyclin-Dependent Kinase Inhibitors (CKIs) in Plant Biology

Cyclin-dependent kinase inhibitors (CKIs) are crucial negative regulators of the cell cycle in plants. frontiersin.orgfrontiersin.orgmdpi.comnih.gov They function by binding to CDK-cyclin complexes, thereby inhibiting their kinase activity and controlling cell cycle progression. frontiersin.orgmdpi.comnih.gov CKIs play a vital role in instituting cell cycle checkpoints and can induce cell cycle arrest or delay progression in response to various internal and external signals. nih.govtandfonline.com

In plants, CKIs are involved in coordinating cell division and expansion with developmental and environmental cues. tandfonline.com They are essential for proper plant growth and development, influencing processes such as organ size and cell differentiation. frontiersin.organnualreviews.orgtandfonline.com Under certain conditions, CKIs can also promote endoreplication. frontiersin.orgtandfonline.com The abundance of CKIs in plants, compared to other eukaryotes, may reflect their significant role in modulating postembryonic development and adapting to dynamic environmental conditions. annualreviews.orgtandfonline.com

Definition and Classification of Kip-Related Proteins (KRPs) in Plants

Kip-Related Proteins (KRPs), also known as INTERACTOR/INHIBITOR OF CDK (ICK), constitute one of the two main families of CKIs in land plants. frontiersin.orgmdpi.comtandfonline.comfrontiersin.org The other family is the SIAMESE-RELATED PROTEINS (SMRs). frontiersin.orgmdpi.comtandfonline.com KRPs are defined by their ability to interact with and inhibit the activity of CDK-cyclin complexes. frontiersin.orgfrontiersin.orgmaxapress.com

The KRP family was initially identified based on limited sequence similarities with mammalian KIP genes, specifically the p27Kip1 subfamily of Kip/Cip inhibitors. nih.govtandfonline.commaxapress.commdpi.comcore.ac.uk Plant KRPs typically contain a conserved cyclin-dependent kinase inhibitor (CDI) domain, usually located at the C-terminus, which is essential for binding to CDK-cyclin complexes. maxapress.comresearchgate.netresearchgate.netresearchgate.net This is in contrast to the mammalian Kip/Cip inhibitors, where the conserved inhibitory domain is at the N-terminus. nih.govcore.ac.uk

The number of KRP genes varies among plant species. For example, Arabidopsis thaliana has seven members (KRP1 to KRP7), tomato has six, and soybean has nine. frontiersin.orgtandfonline.commaxapress.comresearchgate.netresearchgate.netfrontiersin.org Phylogenetic analysis of KRP proteins from different plant species has classified them into distinct subgroups, with some classes appearing to be specific to monocotyledonous or dicotyledonous plants, while others are present in both. researchgate.netoup.comresearchgate.net

Differentiation of Plant Kip-Related Proteins from other KRP Families (e.g., Kinesin-Related Proteins in Animals)

It is important to differentiate plant Kip-Related Proteins (CKIs) from other protein families that may share the "KRP" acronym, such as Kinesin-Related Proteins (KRPs) found in animals and plants. While both families contain proteins involved in cellular processes, their functions, structures, and evolutionary origins are distinct.

Plant Kip-Related Proteins (ICK/KRPs) are primarily involved in regulating the cell cycle by inhibiting CDK activity. frontiersin.orgmdpi.commaxapress.com They are a class of CKIs with limited sequence similarity to mammalian Kip proteins, mainly within the C-terminal conserved region. tandfonline.comebi.ac.uk They lack recognizable homologs outside of the plant kingdom, except for the limited similarity to mammalian Kip proteins. tandfonline.com

In contrast, Kinesin-Related Proteins (KRPs), also known as kinesin superfamily proteins (KIFs), are motor proteins that move along microtubules and are involved in various cellular processes, including intracellular transport, organelle trafficking, and cell division (specifically chromosome segregation and spindle formation). nih.govfrontiersin.orgbiologists.commdpi.com Kinesins are found in a wide range of eukaryotes, including animals, fungi, and plants, and are characterized by a conserved motor domain that binds to microtubules and hydrolyzes ATP. frontiersin.orgbiologists.com While some plant kinesin-related proteins are involved in aspects of cell division, such as phragmoplast assembly, their mechanism of action is based on microtubule-dependent motility rather than direct inhibition of CDKs. nih.gov

Although both families might be referred to by the acronym KRP, their molecular mechanisms and cellular roles are fundamentally different. Plant Kip-Related Proteins (CKIs) act as enzymatic inhibitors of CDKs, whereas Kinesin-Related Proteins are motor proteins facilitating movement within the cell.

Current State of KRP Research and Emerging Themes

Current research on plant KRPs continues to explore their diverse roles in regulating cell division, cell expansion, and organ growth. frontiersin.orgresearchgate.net Studies in Arabidopsis thaliana, a model plant, have been particularly fruitful in identifying and characterizing KRP family members. maxapress.comresearchgate.net Research has shown that KRPs interact with specific CDK-cyclin complexes, such as CDKA;1 and various D-type cyclins, to exert their inhibitory effects. mdpi.com

Emerging themes in KRP research include their involvement in plant responses to abiotic stresses like salt and drought. maxapress.comresearchgate.netfrontiersin.org For example, studies in eggplant have shown that the expression of certain SmKRP genes is affected by salt and dehydration stress, and SmKRP3 appears to play a positive role in salt stress tolerance. maxapress.comresearchgate.net Similarly, some KRP members in tomato and soybean have shown altered expression under abiotic stress conditions. maxapress.comfrontiersin.org

Another area of active research is the role of KRPs in the interaction between plants and pathogens, such as root-knot nematodes. frontiersin.orgfrontiersin.orgnih.gov These nematodes induce the formation of giant feeding cells in plant roots, a process that involves the manipulation of the host cell cycle. frontiersin.org KRPs have been found to be involved in regulating cell cycle progression at these feeding sites, and manipulating KRP expression is being explored as a potential strategy for nematode control. frontiersin.orgnih.gov

Furthermore, research is uncovering post-translational modifications, such as phosphorylation, that can regulate KRP activity. biorxiv.org Studies also highlight the complex interplay between KRPs and other cell cycle regulators, as well as their integration with hormonal and environmental signals. frontiersin.orgmdpi.comannualreviews.org The distinct spatial and temporal expression patterns of different KRP members suggest specialized roles in various developmental processes. frontiersin.org

The development of mutant lines with altered KRP expression has been instrumental in understanding their functions. For instance, down-regulation of multiple ICK/KRP genes in Arabidopsis has been shown to increase cell proliferation, enhance callus induction, and improve plant regeneration efficiency. frontiersin.org Conversely, overexpression of certain KRPs can lead to reduced cell division and altered plant morphology. frontiersin.orgresearchgate.net

Table 1: Selected Plant KRP Proteins and Associated Information

Protein NameOrganismKey FunctionsPubChem CID (if available and relevant)References
KRP1Arabidopsis thalianaInhibits CDKA/CYCD complexes; involved in endoreduplication and stress responsesN/A frontiersin.orgbiologists.commdpi.com
KRP2Arabidopsis thalianaInvolved in lateral root initiation, trichome branching, endoreduplicationN/A frontiersin.orgmdpi.comresearchgate.net
KRP3Arabidopsis thalianaInvolved in female reproductive development; potential role in salt stressN/A biologists.commaxapress.comresearchgate.net
KRP5Arabidopsis thalianaMultifunctional; bridges cell elongation and endoreplication; interacts with CYCD3;1N/A frontiersin.orgarabidopsis.org
KRP6Arabidopsis thalianaRegulates rosette leaf size, gametogenesis, germline development, cytokinesisN/A researchgate.net
KRP1Oryza sativa (Rice)Involved in grain filling and seed germinationN/A mdpi.comcore.ac.uk
KRP2Oryza sativa (Rice)Involved in grain filling and seed germinationN/A mdpi.com
SmKRP3Solanum melongena (Eggplant)Positive role in salt stress toleranceN/A maxapress.comresearchgate.net

Note: PubChem CIDs are typically assigned to chemical compounds. As KRPs are proteins, direct PubChem CIDs for the full protein sequence are not standard. CIDs might exist for specific small molecules that interact with KRPs, but this falls outside the scope of focusing solely on the protein itself.

Properties

CAS No.

147096-75-1

Molecular Formula

C7H9FN2

Synonyms

KRP protein

Origin of Product

United States

Genetic and Genomic Characterization of Plant Krp Gene Families

Genome-Wide Identification and Annotation of KRP Genes

The identification and annotation of KRP genes on a genome-wide scale are fundamental steps in understanding the complexity and function of this gene family in different plant species.

Methodologies for Gene Family Identification

Various computational methodologies are employed for the genome-wide identification of KRP gene family members. Common approaches include the use of Hidden Markov Models (HMM) and BLASTP searches. nih.govnih.govresearchgate.netdntb.gov.ua For instance, HMM modeling and BLASTP searches using known KRP protein sequences, such as those from Arabidopsis thaliana, have been successfully used to identify KRP genes in species like soybean (Glycine max). nih.govnih.govresearchgate.netdntb.gov.ua Searches often utilize conserved protein domains, such as the Pfam ID PF02234, which corresponds to the cyclin-dependent kinase inhibitor (CDI) domain characteristic of KRPs. nih.gov These methods allow for comprehensive screening of genomic databases to identify potential KRP candidates. Publicly available databases are frequently utilized in these identification efforts. nih.govnih.govoup.comresearchgate.net

Species-Specific KRP Gene Family Members and Diversity

The number of identified KRP genes varies across different plant species, reflecting the diversity within this gene family. Studies have identified specific numbers of KRP members in several model and crop plants. For example, Arabidopsis thaliana, a widely studied model plant, has seven identified KRP genes. nih.govnih.govoup.comresearchgate.netmaxapress.com In economically important crops, nine GmKRP genes have been identified in soybean (Glycine max). nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netdntb.gov.uamaxapress.com Tomato (Solanum lycopersicum) has been found to possess six KRP members. researchgate.netmaxapress.com More recently, five SmKRP genes were identified in eggplant (Solanum melongena). researchgate.netmaxapress.com The KRP gene family has also been analyzed in other species like rice (Oryza sativa), maize (Zea mays), tobacco, poplar, and pepper. nih.govnih.govoup.comfrontiersin.orgresearchgate.netresearchgate.netmaxapress.com

The diversity within the this compound family is often observed in the N-terminal sequences, while the C-terminal region, containing the conserved CDI domain, is typically highly conserved across different members and species. frontiersin.orgnih.gov

Below is a table summarizing the number of identified KRP genes in some studied plant species:

SpeciesCommon NameNumber of KRP GenesSource
Arabidopsis thalianaArabidopsis7 nih.govnih.govoup.comresearchgate.netmaxapress.com
Glycine maxSoybean9 nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netdntb.gov.uamaxapress.com
Solanum lycopersicumTomato6 researchgate.netmaxapress.com
Solanum melongenaEggplant5 researchgate.netmaxapress.com

Phylogenetic Relationships and Evolutionary Analysis

Phylogenetic analysis of KRP proteins provides insights into their evolutionary history, relationships between members, and conservation across different plant lineages.

Classification into Subgroups and Gene Duplication Events

Phylogenetic studies consistently group plant ICK/KRP proteins into three major classes, often referred to as classes A, B, and C. nih.govnih.govoup.comfrontiersin.orgresearchgate.netmaxapress.com This classification is supported by sequence similarity and gene structure organization. nih.govnih.govoup.com The C-class is considered to be the most ancient, containing members from a wide range of plant lineages, including dicotyledons, monocotyledons, and gymnosperms. nih.govnih.govoup.com Classes A and B appear to have evolved more recently, as they contain members exclusively from dicotyledons and monocotyledons, respectively, suggesting a split before the diversification of these angiosperm groups. nih.govnih.govoup.com

Gene duplication events have played a significant role in the expansion of the KRP gene family in plant genomes. nih.govoup.com Segmental duplications are a common mechanism contributing to the increase in family members. nih.govoup.com Whole-genome duplication events, such as the two rounds experienced by the soybean genome, have also contributed to the expansion of KRP genes in specific species. nih.gov Analysis of chromosomal distribution can reveal fragment duplicated gene couples within a genome, as observed for GmKRP genes in soybean. frontiersin.org

Evolutionary Conservation Across Plant Lineages

Despite the diversity in gene numbers and some sequence variations, certain features of KRP proteins are remarkably conserved across plant lineages. The presence of the C-class in gymnosperms, monocots, and dicots indicates that the ancestral KRP genes were present before the divergence of these groups. nih.govnih.govoup.com

The most prominent conserved feature is the cyclin-dependent kinase inhibitor (CDI) domain located at the C-terminus. frontiersin.orgresearchgate.netnih.govmaxapress.com This domain, typically consisting of about 50 amino acids, is essential for the interaction of KRPs with CDK-cyclin complexes and the inhibition of CDK activity. frontiersin.orgresearchgate.netmaxapress.com This C-terminal domain is the most conserved motif among all plant KRP proteins. frontiersin.org While the N-terminal sequences can be quite variable, the conserved C-terminal domain underscores the fundamental role of KRPs in cell cycle regulation across diverse plant species. frontiersin.orgnih.gov Plant KRPs generally show low sequence identity when compared to KRP-like proteins found in non-plant organisms. frontiersin.org Beyond the C-terminal domain, other conserved sequence motifs have also been identified through comparative analysis of KRP proteins from different plant species. nih.govnih.govoup.comfrontiersin.orgresearchgate.net

KRP Gene Structure and Organization

Analysis of the gene structure, including the organization of exons and introns, provides further support for the phylogenetic classification and sheds light on the structural evolution of the KRP gene family.

The exon-intron organization of KRP genes generally aligns with the phylogenetic grouping of the proteins. nih.govnih.govoup.com Genes belonging to classes A and B typically contain four exons, while genes in the more ancient class C usually have three exons. nih.govnih.govoup.com This difference in exon number between the classes is a notable structural characteristic. However, there can be exceptions, such as certain KRP members in rice and maize which have been reported to contain seven or two exons. frontiersin.orgnih.gov

Within each phylogenetic class, the number and position of exons tend to be conserved, particularly the last exon, which is often the most conserved in terms of size and sequence. frontiersin.orgnih.gov Intron-exon structures are typically determined by aligning the genomic DNA sequences with their corresponding coding sequences (CDS) or cDNA sequences. frontiersin.orgnih.govresearchgate.net Visualization tools are often used to create schematic diagrams of gene structures, illustrating the arrangement of exons (represented by boxes) and introns (represented by lines). frontiersin.orgnih.gov While the exon-intron boundaries are relatively conserved within classes, the untranslated regions (UTRs) can exhibit more variation. frontiersin.orgnih.gov The chromosomal localization of KRP genes within a genome is also a component of gene organization analysis. frontiersin.orgnih.govresearchgate.net

Note on Compound Names and PubChem CIDs:

This article focuses on the this compound family and their genes. KRPs are a family of proteins, which are complex macromolecules, not single chemical compounds with standard PubChem CIDs. PubChem is a database primarily for small molecules. Therefore, a table listing PubChem CIDs for the this compound family members is not applicable in this context based on the available information.

Exon-Intron Architecture

Analyses of the genomic structure of KRP genes in various plant species, such as Arabidopsis, poplar, and rice, reveal variations in their exon-intron organization. Generally, plant KRP genes can be broadly categorized into groups based on the number of exons. One group typically contains three exons, while another group possesses four exons oup.com. Studies in Arabidopsis and rice indicate that genes within the A- and B-classes of KRPs often have four exons, whereas genes in the C-class tend to have only three exons, with the exception of Orysa;KRP6 oup.com. This distinct exon-intron organization often aligns with the phylogenetic classification of KRP proteins oup.com. The first exon is commonly larger than the last exon in most KRPs oup.com. The second exon in genes with four exons is generally the shortest oup.com. The last exon is particularly conserved in terms of size and sequence similarity, encoding the C-terminal portion of the conserved Cyclin-Dependent Kinase Inhibitor (CDI) domain oup.com. The exon-intron structure can be highly conserved within specific classes of KRP genes across different species, suggesting that segmental duplications have contributed to the expansion of the KRP gene family in plant genomes oup.com.

An example of exon-intron distribution can be visualized as schematic diagrams where green boxes represent UTRs, pink boxes represent exons, and black lines represent introns maxapress.comresearchgate.net.

Conserved Motifs and Domains Analysis (e.g., C-terminal Cyclin-Dependent Kinase Inhibitor (CDI) domain)

Plant KRP proteins are characterized by the presence of conserved amino acid motifs and domains that are critical for their function. A key feature is the conserved Cyclin-Dependent Kinase Inhibitor (CDI) domain, typically located at the C-terminus maxapress.comnih.govnih.gov. This domain, usually consisting of about 50 amino acids, is essential for the binding of KRPs to CDK-cyclin complexes, thereby inhibiting their activity and regulating cell cycle progression maxapress.comresearchgate.netnih.gov. The CDI domain is often identified as the most conserved motif among all plant KRP proteins nih.gov.

In addition to the CDI domain (often referred to as Motif 1 in some analyses), other conserved motifs have been identified within plant KRP proteins through computational analysis maxapress.commaxapress.comresearchgate.netnih.govresearchgate.net. The distribution and presence of these motifs can vary among different KRP family members and often correlate with their phylogenetic classification nih.gov. For instance, Motifs 1 and 2 are commonly found in all ICK/KRP proteins, while other motifs may be specific to certain classes (e.g., motifs 3–4 in A-class, motifs 5–6 in B-class, and motifs 7, 8, and 9 in both B- and C-classes) nih.gov. Motif 1, corresponding to the CDI domain, is known to be required for interaction with CDKA and for inhibiting CDK activity nih.gov. Motif 2 is suggested to be important for interaction with CYCD3 nih.gov.

Analysis of conserved domains and motifs in species like eggplant (SmKRPs) has identified multiple conserved motifs (e.g., motif 1-10), with Motif 1 consistently representing the CDI domain maxapress.commaxapress.comresearchgate.net. The amino acid lengths of these motifs can vary maxapress.comresearchgate.net.

Chromosomal Localization and Synteny of KRP Genes

The chromosomal distribution and syntenic relationships of KRP genes have been investigated in several plant species to understand their genomic organization and evolutionary history. Studies have shown that KRP genes are distributed across different chromosomes within a plant genome frontiersin.org. For example, in soybean, nine GmKRP genes are located on different chromosomes frontiersin.orgnih.gov.

Synteny analysis, which examines the conservation of gene order on chromosomes between different species or within the same genome, can reveal insights into gene duplication events and evolutionary relationships. Fragment duplication events have been observed within KRP gene families in some plant genomes, contributing to the expansion of the gene family frontiersin.orgnih.gov. No tandem duplications were found in the GmKRP gene family in soybean frontiersin.orgnih.gov. Chromosomal assignment and collinearity analyses have been performed for KRP members in species like eggplant and tomato, illustrating their positions on specific chromosomes and identifying potential duplication events maxapress.comresearchgate.net.

While KRPs are nuclear proteins, some studies have observed specific subnuclear localization patterns, such as punctate distribution, for certain KRPs in interphase cells nih.gov. During mitosis, some KRPs have been shown to localize to condensed chromosomes nih.gov.

Molecular Mechanisms of Krp Protein Function

KRP Interaction with Cyclin-Dependent Kinases (CDKs) and Cyclins

KRPs function as inhibitors by associating with CDK-cyclin complexes, thereby reducing their kinase activity. frontiersin.orgmdpi.com This interaction is a key mechanism by which KRPs influence cell cycle transitions. nih.gov

Specificity of CDK/Cyclin Complex Inhibition (e.g., CDKA;1, CDKB, CYCD)

Studies have shown that KRPs exhibit specificity in their interactions with different CDK-cyclin complexes. In Arabidopsis, KRP2-KRP7 have been shown to copurify primarily with CDKA;1 and D-type cyclins, suggesting that these KRPs mainly inhibit CYCD-CDKA;1 complexes. embopress.org Similarly, Arabidopsis KRP1 has been reported to interact with and inhibit cyclin D/CDK-A complexes. cambridge.org While KRPs typically bind to complexes containing A-type CDKs and D-type cyclins, interactions with B-type CDKs have also been reported. frontiersin.org For instance, Zeama;KRP1 from maize strongly inhibited the kinase activity associated with PCNA and Zeama;CycD2;1 in in vitro assays. cambridge.orgcambridge.org Although some studies suggested KRPs might inhibit CYCD-CDKB complexes, evidence for this function in planta is limited. theses.fr

Regulation of KRP Protein Abundance and Activity

The levels and activity of KRP proteins are tightly regulated in plants, contributing to the precise control of cell cycle progression during development and in response to environmental cues. frontiersin.org

Transcriptional Regulation of KRP Gene Expression

The expression of KRP genes is regulated at the transcriptional level, with their promoters containing various cis-regulatory elements that respond to developmental and environmental signals. nih.govnih.gov

Promoter Analysis and Cis-Regulatory Elements (e.g., light, low temperature, anaerobic environment, hormones)

Analysis of the promoter regions of KRP genes has revealed the presence of numerous cis-regulatory elements. These elements are binding sites for transcription factors and mediate the responsiveness of KRP gene expression to various stimuli, including light, low temperature, anaerobic conditions, and hormones. nih.govnih.govresearchgate.netresearchgate.net For instance, in soybean KRP genes, cis-elements related to light, low temperature, anaerobic environments, and hormones such as methyl jasmonate, auxin, gibberellin, abscisic acid, and salicylic (B10762653) acid have been found to be abundant in promoter regions. nih.gov Light-responsive elements often show a high frequency in KRP gene promoters, suggesting their involvement in light-induced developmental processes. nih.gov Elements associated with abiotic stress responses, including low temperature and anaerobic conditions, are also present. nih.govresearchgate.netresearchgate.net Hormonally regulated cis-elements, such as those responsive to abscisic acid (ABRE) and auxin (AuxRR-core, TGA-element), are commonly found, indicating hormonal control over KRP gene expression. nih.govresearchgate.netcabidigitallibrary.org

Data Table: Examples of Cis-Regulatory Elements in KRP Gene Promoters

Cis-Regulatory ElementAssociated Stimulus/ResponseExample Motif (if available)Source Organism (Examples)
Light-responsiveLightG-Box (CACGTT), I-box, GATA-motif, AE-boxSoybean, Rubber Tree, Alfalfa
LTRLow Temperature ResponsivenessSoybean, Grapevine, Soybean
AREAnaerobic ResponsivenessAAACCA, GC-motifSoybean, Grapevine, Soybean
ABREAbscisic Acid ResponsivenessACGTGSoybean, Soybean
AuxRR-coreAuxin Response Promoter ElementSoybean
TGA-elementAuxin ResponsivenessTGACGSoybean, Soybean
GARE-motif, TATC-boxGibberellin ResponsivenessSoybean, Soybean
TCA-elementSalicylic Acid/MeJA ResponsivenessTCATCTTCAT, CGTCA-motifSoybean, Soybean
MBSDrought Stress InducibilityGrapevine, Soybean

Note: This table compiles examples from multiple sources and may not be exhaustive for all KRP genes or organisms. Motif sequences are examples and can vary.

Spatio-Temporal and Tissue-Specific Expression Patterns (e.g., shoot apex, endoreduplicating vs. mitotically dividing tissues)

KRP genes exhibit distinct spatio-temporal and tissue-specific expression patterns, which contribute to their diverse roles in plant development. nih.govnih.govfrontiersin.orgoup.com In Arabidopsis, different KRP genes show overlapping but also unique expression profiles in the shoot apex. oup.com For instance, KRP4 and KRP5 are predominantly expressed in dividing cells, while KRP1 and KRP2 show strong expression in differentiating cells. oup.com KRP3, KRP6, and KRP7 are expressed in both dividing and differentiating cells. oup.com The expression levels of KRP proteins are often correlated with a decrease in CDK activity in specific tissues. mdpi.com this compound levels are typically more abundant in endoreduplicating tissues compared to mitotically dividing tissues, consistent with their role in promoting the transition from mitosis to endoreduplication. nih.govfrontiersin.org During seed development, various D-type cyclin genes and ICK/KRP-type CKIs show distinct and overlapping tissue-specific expression patterns. frontiersin.org For example, KRP1 RNA is preferentially expressed during the mitosis-to-endoreduplication transition in rice endosperm, while KRP3 RNA is highly expressed in the syncytial endosperm. frontiersin.orgembrapa.br Auxin treatment can lead to the downregulation of transcripts encoding several ICK/KRP proteins in the pericycle, which is associated with the induction of lateral root formation. oup.comoup.com

KRP proteins exert their regulatory effects primarily through their interaction with CDK-cyclin complexes. researchgate.netfrontiersin.orgfrontiersin.org By binding to these complexes, KRPs inhibit CDK enzymatic activity, thereby influencing cell cycle transitions. researchgate.netfrontiersin.orgfrontiersin.org The interaction typically involves conserved motifs within the KRP proteins, particularly in the C-terminal domain, which are responsible for binding to CDKs and cyclins. maxapress.complos.orgbiorxiv.orgresearchgate.net

Post-Translational Control of this compound Stability

The cellular abundance and activity of KRP proteins are tightly regulated at the post-translational level. frontiersin.orgplos.orgnih.govthermofisher.comnumberanalytics.com These modifications are crucial for fine-tuning KRP function and ensuring proper cell cycle control. frontiersin.orgplos.orgnih.gov

Phosphorylation and Dephosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a significant post-translational modification that can affect this compound stability and activity. numberanalytics.comnih.govresearchgate.netwikipedia.orgnih.gov This reversible modification is catalyzed by protein kinases and reversed by protein phosphatases. wikipedia.orgnih.govmicrobialcell.com Studies have shown that KRPs can be phosphorylated at multiple sites, and this phosphorylation can influence their interaction with other proteins and their susceptibility to degradation. nih.govresearchgate.net For example, phosphorylation of KRP (telokin) in smooth muscle has been shown to correlate with sustained contraction and relaxation, and specific kinases like cAMP-dependent protein kinase, mitogen-activated protein (MAP) kinase, and glycogen (B147801) synthase kinase 3 (GSK3) can phosphorylate KRP at different serine residues. nih.govresearchgate.net Hierarchical phosphorylation, where phosphorylation by one kinase is dependent on prior phosphorylation by another, has also been observed for KRP. nih.gov

Ubiquitination and Proteasomal Degradation (e.g., SCF E3 ubiquitin ligase complex, F-box proteins)

Ubiquitination, the process of attaching ubiquitin proteins to a target protein, is a key mechanism for marking proteins for degradation by the 26S proteasome. numberanalytics.comwikipedia.orgnih.govmdpi.com KRP proteins are known to be unstable and are subject to degradation via the ubiquitin-proteasome system. plos.orgnih.gov This degradation is often mediated by E3 ubiquitin ligase complexes, such as the SCF (SKP1-Cullin-F-box) complex. wikipedia.orgnih.govthno.org

The SCF complex is a multi-protein E3 ubiquitin ligase that plays a critical role in cell cycle regulation by targeting key proteins for ubiquitination and subsequent degradation. wikipedia.orgnih.gov SCF complexes typically consist of a core assembly (including SKP1, Cullin, and RBX1/2) and a variable F-box protein. wikipedia.orgnih.govthno.org F-box proteins act as substrate adaptors, recognizing and binding to specific target proteins, often in a phosphorylation-dependent manner, and bringing them to the SCF core for ubiquitination. wikipedia.orgnih.govthno.org

Research indicates that F-box proteins are involved in the degradation of KRP proteins. biorxiv.org For instance, in rice, the activity of KRP4 and KRP5 is regulated via F-box protein 3 (FB3)-mediated proteolysis. biorxiv.org Similarly, in Arabidopsis, the degradation of KRP1 can be promoted by RAD23B, which interacts with KRP1 and is involved in its turnover. researchgate.net The instability of KRP proteins, mediated by mechanisms like SCF-mediated ubiquitination, is crucial for maintaining the balance between cell proliferation and differentiation. frontiersin.org

Alternative Splicing

Alternative splicing is a process where different messenger RNA (mRNA) molecules are produced from a single gene by including or excluding certain exons. This can lead to the production of multiple protein isoforms with potentially different structures and functions. nih.govcapes.gov.brresearchgate.net While the extent to which alternative splicing regulates this compound function varies, it has been reported for the human KRP gene. nih.govcapes.gov.brresearchgate.net Analysis of the human KRP gene revealed an alternative splice pattern that results in the insertion of a single glutamic acid residue in the middle of the protein, suggesting a mechanism for generating structural diversity in KRP. nih.govcapes.gov.brresearchgate.net

Subcellular Localization of KRP Proteins

The subcellular localization of KRP proteins is a critical aspect of their function and regulation. KRPs are primarily localized to the nucleus, where they can interact with their targets, the CDK-cyclin complexes, which also function within the nucleus to regulate the cell cycle. frontiersin.orgfrontiersin.orgplos.orgnih.govnih.govnih.govresearchgate.netresearchgate.net

Studies using fluorescent protein fusions have confirmed the nuclear localization of various KRPs in different plant species. nih.govnih.govresearchgate.netresearchgate.net For example, GFP-tagged KRP2 and KRP4 have been observed in the nucleus of induced galls in Meloidogyne incognita-infected plants. researchgate.netcore.ac.uk Similarly, transient expression assays in Nicotiana benthamiana leaves have shown that eggplant KRP proteins are located in the nucleus of epidermal cells. maxapress.com

Within the nucleus, some KRPs, such as Arabidopsis KRP1, KRP3, and KRP5, exhibit a more complex subcellular pattern, associating with distinct punctate structures. nih.gov This punctate localization may indicate their presence in specific nuclear domains or their association with particular cellular structures involved in cell cycle regulation. nih.gov Furthermore, some KRPs, like KRP1 and KRP4 in Arabidopsis, have been shown to associate with chromosomes during cell division, suggesting a role in regulating CDK activity directly on condensed chromosomes. nih.gov While the primary localization is nuclear, some studies suggest that interactions involving KRPs might also occur outside the nucleus. researchgate.net The nuclear localization of KRP1 in Arabidopsis has been shown to be independent of the cellular setting and is crucial for its function. nih.gov

This compound (Example Species)Primary Subcellular LocalizationNotes on LocalizationRelevant Studies
KRP1 (Arabidopsis)NucleusAssociates with punctate structures; associates with chromosomes during mitosis. nih.govnih.gov nih.govnih.gov
KRP2 (Arabidopsis)NucleusObserved in nuclei of induced galls. researchgate.netcore.ac.uk researchgate.netcore.ac.uk
KRP3 (Arabidopsis)NucleusAssociates with punctate structures. nih.gov nih.gov
KRP4 (Arabidopsis)NucleusAssociates with punctate structures; associates with chromosomes during mitosis. nih.govresearchgate.net nih.govresearchgate.net
KRP5 (Arabidopsis)NucleusAssociates with punctate structures. nih.govresearchgate.net nih.govresearchgate.net
GmKRP2a (Soybean)NucleusPredicted nuclear localization. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
SmKRPs (Eggplant)NucleusObserved in nucleus via transient expression. maxapress.com maxapress.com

Table 1: Subcellular Localization of Selected KRP Proteins

Physiological Roles and Developmental Processes Regulated by Krps

Regulation of Plant Cell Cycle Progression

The plant cell cycle, consisting of G1, S, G2, and M phases, is tightly controlled by the sequential activity of CDK-cyclin complexes. frontiersin.org KRPs act as negative regulators of this process, imposing crucial checkpoints. tandfonline.comfrontiersin.orgfrontiersin.org

Control of Mitotic Cell Cycle Phases (G1/S, G2/M transitions)

KRPs primarily inhibit the activity of CDKA;1, which is the main CDK regulating the G1/S transition in Arabidopsis. tandfonline.comresearchgate.netfrontiersin.org By inhibiting CDKA;1, KRPs play a key role in establishing the G1 checkpoint, preventing premature entry into the S phase where DNA replication occurs. tandfonline.comresearchgate.netbiologists.com High levels of KRPs, along with RBR1, can cause cell cycle arrest in the G1 phase by inhibiting CDKA activity and sequestering E2F transcription factors, which are necessary for activating genes involved in DNA replication. biologists.com Degradation of KRPs is essential for mitotic progression. biologists.com

While KRPs are primarily associated with the G1/S transition, some evidence suggests their involvement in the G2/M transition as well. Strong overexpression of KRPs can interfere with both G1/S and G2/M transitions. researchgate.netmdpi.com KRP2, in particular, is considered an important regulator of the G2-M transition in Arabidopsis. frontiersin.org CDKA, in coordination with B-type CDKs, promotes the transition from G2 to mitosis. frontiersin.org B-type CDKs can phosphorylate KRP2, triggering its degradation and allowing cell proliferation. frontiersin.org

Modulation of Endoreduplication and Endopolyploidy

Endoreduplication is a modified cell cycle where DNA replication occurs without subsequent mitosis and cytokinesis, leading to increased nuclear ploidy levels (endopolyploidy). researchgate.netfrontiersin.orgfrontiersin.org KRPs play a complex, often dose-dependent, role in modulating endoreduplication. tandfonline.comfrontiersin.org

Low levels of ectopic KRP expression can suppress mitosis and promote endoreduplication. tandfonline.com Conversely, strong overexpression of KRPs can inhibit both mitosis and DNA replication, sometimes leading to reduced endoreduplication and even cell death. tandfonline.comresearchgate.netmdpi.com During endoreduplication, the cyclical inhibition of CDK activity by KRPs continues, facilitating cycles of DNA replication. tandfonline.comresearchgate.net KRP2 has been implicated in the modulation of both mitosis and endoreduplication mechanisms, consistent with its ability to inhibit S-phase CDK activity. frontiersin.org KRP5 has also been shown to play a positive role in promoting the progression of endoreduplication in primary roots of Arabidopsis. frontiersin.orgresearchgate.net KRP5 can interact with CYCD3;1 to inhibit CYCD/CDKA complexes and can also directly bind to chromatin to induce transcription of genes involved in endoreplication. frontiersin.org

Data from studies on KRP overexpression and knockout mutants illustrate the impact on ploidy levels:

KRP Perturbation in ArabidopsisEffect on Endoreduplication/PloidyReference
Low ectopic expressionPromotes endoreduplication tandfonline.com
High ectopic expressionReduces endoreduplication tandfonline.comresearchgate.netmdpi.com
KRP2 overexpression (weak)Promotes endoreduplication frontiersin.org
KRP2 overexpression (strong)Inhibits endoreduplication frontiersin.org
krp5 loss of functionReduced endoreduplication levels oup.comresearchgate.net

Impact on Cell Proliferation and Cell Expansion

KRPs are key regulators of cell proliferation. frontiersin.orgfrontiersin.org By inhibiting CDK activity, they negatively control cell division rates. frontiersin.orgfrontiersin.org Overproduction of KRPs in Arabidopsis typically results in a reduction in cell number due to the inhibition of the mitotic cell cycle. nih.govplos.org Conversely, down-regulation or loss of function of multiple KRP genes can lead to increased cell proliferation. nih.govfrontiersin.org Studies with krp multiple mutants have shown increased CDK activity, which stimulates cell proliferation. nih.gov

While KRPs primarily inhibit cell proliferation, their effect on cell expansion can be more varied and sometimes compensatory. Overexpression of KRPs, which reduces cell number, can sometimes lead to an increase in cell size, a phenomenon known as cell size compensation. researchgate.netmdpi.comfrontiersin.org This suggests a complex interplay between cell division and cell expansion regulated by KRPs. GmKRP2a in soybean has been indicated to be involved in cell expansion pathways. frontiersin.orgresearchgate.net

Influence on Plant Organ Development and Morphogenesis

Root System Architecture and Development (e.g., root meristem maintenance, lateral root initiation)

KRPs play important roles in root development. frontiersin.org KRP2 overexpression in Arabidopsis has been shown to reduce the number of lateral roots, while a krp2 knockout mutant exhibits increased lateral root density. frontiersin.orgnih.gov This suggests KRP2 negatively regulates lateral root initiation, possibly by blocking the G1/S phase transition. oup.comuniprot.org

KRP4 is involved in maintaining the root apical meristem in Arabidopsis. frontiersin.orgresearchgate.netresearchgate.net KRP5 positively influences cell elongation in primary roots by promoting endoreduplication. frontiersin.orgoup.comresearchgate.net Loss of KRP5 function leads to slower primary root growth due to reduced cell expansion as cells exit the meristem, correlating with decreased endoreduplication levels. oup.comresearchgate.net GmKRP2a in soybean participates in root development by regulating cell cycle progression. frontiersin.orgnih.gov

Shoot Development and Leaf Morphogenesis (e.g., leaf size, trichome branching)

KRPs significantly impact shoot development and leaf morphology, primarily by influencing cell proliferation and expansion in leaves. nih.govnih.govoup.com Overexpression of KRPs in Arabidopsis typically results in smaller leaves with fewer cells, often exhibiting serrated margins. researchgate.netnih.govplos.orgmdpi.comfrontiersin.orgoup.comjst.go.jpoup.com This is a direct consequence of the inhibited mitotic cell cycle. nih.govfrontiersin.org

Conversely, down-regulation of multiple KRP genes can lead to increased leaf size and cell proliferation. frontiersin.orgfrontiersin.orgoup.comresearchgate.netugent.be For example, krp4/6/7 triple mutants and krp1/2/5/6/7 quintuple mutants in Arabidopsis have shown enlarged leaves. oup.comresearchgate.net SMR2, another CKI family member, also restricts cell proliferation early in leaf development, negatively regulating leaf size. tandfonline.com

KRP2 overexpression has also been reported to promote trichome branching in Arabidopsis. researchgate.netresearchgate.net KRP6 has been shown to regulate the size of rosette leaves. oup.comresearchgate.net

Table summarizing KRP impact on leaf development:

KRP Perturbation in ArabidopsisEffect on Leaf PhenotypeKey Cellular Process AffectedReference
Overexpression (general)Smaller, serrated leavesReduced cell number (mitosis) researchgate.netnih.govplos.orgmdpi.comfrontiersin.orgoup.comjst.go.jpoup.com
Overexpression (general)Increased cell size (compensation)Cell expansion researchgate.netmdpi.comfrontiersin.org
Down-regulation (multiple krp)Increased leaf sizeIncreased cell proliferation frontiersin.orgfrontiersin.orgoup.comresearchgate.netugent.be
krp4/6/7 triple mutantEnlarged leavesCell proliferation oup.comresearchgate.net
krp1/2/5/6/7 quintuple mutantEnlarged leavesCell proliferation oup.com
KRP2 overexpressionPromotes trichome branching- researchgate.netresearchgate.net
KRP6 overexpressionReduced size of rosette leavesCell division inhibition oup.comresearchgate.net

Reproductive Development (e.g., gametogenesis, germline development, seed formation, grain filling, seed germination)

KRPs play significant roles in plant reproductive development, including the formation of gametes and seeds. KRP6 has been shown to regulate gametogenesis and germline development in Arabidopsis by inhibiting cell division. researchgate.net Specifically, RHF1a and RHF2a, two RING-finger E3 ligases, are crucial for Arabidopsis gametogenesis. nih.gov These ligases target ICK4/KRP6 for proteasome-mediated degradation, and the accumulation of ICK4/KRP6 in rhf1a rhf2a double mutants leads to defects in male and female gametophyte formation due to cell cycle arrest. nih.gov This suggests that the degradation of ICK4/KRP6 is essential for the mitotic cell cycle progression required for gametophyte development. nih.gov

Changes in KRP expression can impact reproductive success and gametophyte development, often linked to the regulation of Retinoblastoma-related (RBR) networks. researchgate.net Overexpression of KRP1 and KRP2 in rice has been reported to significantly reduce grain filling and seed germination. researchgate.net Conversely, in Arabidopsis, the downregulation of ICK/KRP inhibitors can upregulate the E2F pathway, leading to increased cell proliferation and larger organ and seed sizes. researchgate.net ABI5, a key transcription factor involved in seed development and stress responses, regulates cell division/number and, under water-deficient conditions, directly binds to the promoter of KRP1, activating its expression. oup.comresearchgate.net This interaction between ABI5 and KRP1, along with STM (SHOOT MERISTEMLESS), forms a molecular module that adjusts reproductive outputs under water-deficient conditions. oup.comresearchgate.net

Floral Organogenesis

KRP proteins are also involved in the development of floral organs. In Arabidopsis, the transcription factor JAGGED (JAG) directly represses KRP4 and KRP2, which are involved in controlling the transition to the DNA synthesis phase (S-phase) of the cell cycle. pnas.orgnih.gov This repression of KRP genes by JAG is consistent with JAG's role in promoting cell proliferation and organ growth. pnas.orgnih.gov Mutations in krp2 and krp4 can suppress the defects in organ growth observed in jag mutants, highlighting the functional relevance of the interaction between JAG and KRP genes in shaping floral organs. pnas.orgnih.gov Localized release of the growth restraint imposed by KRP CDK inhibitors is hypothesized to contribute to the differential tissue growth necessary for morphogenesis during floral development. pnas.orguea.ac.uk

Integration with Phytohormone Signaling Pathways

The activity and expression of KRP proteins are intricately linked with various phytohormone signaling pathways, allowing for the coordination of cell cycle regulation with hormonal cues that govern plant growth, development, and stress responses. frontiersin.orgfrontiersin.org

Abscisic Acid (ABA) and Brassinosteroid (BR) Responses

Abscisic acid (ABA) plays a significant role in regulating KRP expression. ABA is known to upregulate KRP levels, acting antagonistically to auxin in some contexts, such as lateral root initiation. usp.br Studies have shown that the expression of KRP1 is highly induced by ABA treatment, contributing to the inhibition of cell division. nih.gov In the context of ABA signaling, the ABA-insensitive protein kinase 1 (AIK1) is involved in regulating a MAPK cascade, and under ABA treatment, the transcript level of KRP1 is lower in the aik1-1 mutant compared to wild-type plants. nih.gov This suggests a link between AIK1, ABA signaling, and KRP1 expression. Furthermore, the interaction between ABA-induced ABI5 and KRP1 is crucial for adjusting reproductive development under water-deficient conditions. oup.comresearchgate.net

While the connection between KRPs and brassinosteroids (BRs) is less extensively documented in the provided search results compared to other hormones, BRs are known to regulate various aspects of plant growth and development, including cell division, and interact with other hormone signaling pathways. frontiersin.orgmdpi.comnih.gov Further research may elucidate direct regulatory links between BR signaling components and KRP activity or expression.

Auxin and Cytokinin Pathway Cross-Talk

Auxin and cytokinin are key hormones that regulate cell division and differentiation, and their pathways extensively cross-talk with KRPs. frontiersin.orgoup.comfrontiersin.orgcsic.es Auxin generally promotes cell division and has been shown to down-regulate the transcript levels of certain KRPs, such as KRP1 and KRP2, which is associated with enhanced CDK activities. frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net This down-regulation of KRPs by auxin helps to release the inhibition on CDKs, allowing for cell cycle progression. frontiersin.org For instance, during auxin-induced lateral root initiation, the down-regulation of ICK/KRP transcripts is observed in pericycle cells. oup.com KRP proteins also prevent auxin-mediated lateral root initiation, and mutations in KRP2 can lead to increased lateral root density. frontiersin.orgfrontiersin.orgcsic.es

Cytokinins also influence KRPs and cell division. While cytokinins are known to stimulate cell division, they can also regulate KRP activity. nih.gov Studies suggest that cytokinins regulate the activity of the membrane-bound transcription factor NTM1, which in turn induces a subset of KRP genes, leading to reduced cell division. nih.gov This indicates a complex interplay where cytokinins promote cell division through certain pathways (e.g., inducing CYCD3-1 expression) while potentially counteracting excessive division by inducing KRPs via other mechanisms. nih.gov The cross-talk between auxin and cytokinin pathways, involving KRPs, is crucial for regulating cell cycle progression during processes like lateral root and callus formation. frontiersin.orgfrontiersin.orgcsic.es

Roles in Abiotic and Biotic Stress Responses

Beyond their developmental roles, KRP proteins are also implicated in plant responses to various environmental stresses, particularly abiotic stresses. maxapress.comfrontiersin.orgfrontiersin.org Stress conditions often induce cell cycle arrest, and KRPs, as CDK inhibitors, are key players in mediating this response. maxapress.com

Responses to Salt, Drought, and Cold Stresses

KRP genes and proteins are involved in plant responses to salt, drought, and cold stresses. Abiotic stresses like salt and drought can cause cellular damage and lead to cell cycle retention. maxapress.com The interaction between CDKs and KRPs helps to maintain the cell cycle process to generate new cells, potentially alleviating stress-induced damage. maxapress.com

Specific KRPs have been shown to be responsive to these stresses. In tomato, the expression of SlKRP3 is markedly up-regulated by drought stress, and silencing of SlKRP5 enhances susceptibility to drought. maxapress.com SlKRP2 expression is significantly up-regulated by cold stress. maxapress.com In eggplant, SmKRP3 expression is significantly increased by salt stress, and silencing SmKRP3 increases sensitivity to salt stress. maxapress.comresearchgate.net This suggests a positive role for SmKRP3 in salt stress tolerance in eggplant. maxapress.comresearchgate.net

Studies in soybean have identified KRP genes with cis-acting elements in their promoter regions that are responsive to abiotic stresses like low temperature and drought, as well as hormone-related elements. frontiersin.org While some studies indicate that certain KRPs are induced by drought or cold stress maxapress.com, others suggest that not all KRP family genes are responsive to drought stress. nih.gov The role of KRPs in stress responses often involves regulating cell cycle arrest, which can be a strategy for plants to conserve energy and resources under unfavorable conditions. frontiersin.orgnih.gov

Data Table: Examples of KRP Involvement in Stress Responses

Stress TypePlant SpeciesKRP Gene/ProteinObserved EffectSource
DroughtTomatoSlKRP3Expression up-regulated by drought stress. maxapress.com
DroughtTomatoSlKRP5Silencing enhances susceptibility to drought. maxapress.com
ColdTomatoSlKRP2Expression up-regulated by cold stress. maxapress.com
SaltEggplantSmKRP3Expression increased by salt stress; silencing increases sensitivity to salt. maxapress.comresearchgate.net
DroughtSoybeanGmKRP genesPromoter regions contain drought-responsive cis-elements. frontiersin.org
SaltSoybeanGmKRP genesPromoter regions contain salt-responsive cis-elements. frontiersin.org

Further research is needed to fully elucidate the complex mechanisms by which different KRPs contribute to tolerance or susceptibility to various abiotic and biotic stresses in different plant species.

Involvement in Plant Pathogen and Nematode Resistance

Plant-parasitic nematodes, particularly root-knot nematodes (RKNs, Meloidogyne spp.), are significant agricultural pests that induce the formation of specialized feeding structures called galls in plant roots nih.govresearchgate.net. These galls contain multinucleate giant cells (GCs) that serve as nutrient sources for the developing nematodes nih.govresearchgate.net. The formation and maintenance of these giant cells involve extensive reprogramming of the host cell cycle, leading to repeated rounds of DNA replication without intervening mitosis (endoreduplication) and cellular hypertrophy nih.govresearchgate.net.

KRP proteins, as key negative regulators of the cell cycle, play a significant role in the plant's interaction with RKNs. Studies, particularly in Arabidopsis thaliana, have demonstrated that KRPs are involved in modulating cell cycle progression within developing galls researchgate.netnih.govresearchgate.net. Certain Arabidopsis KRP members, including KRP2, KRP5, and KRP6, have been observed to be highly expressed in galls induced by RKNs nih.govresearchgate.net.

Research findings indicate that manipulating the expression levels of KRPs can impact gall development and nematode success. Overexpression of specific KRP genes, such as KRP1, KRP2, and KRP6, has been shown to significantly reduce gall size researchgate.netnih.govresearchgate.net. This reduction is attributed to the inhibition of mitotic activity in the giant cells and surrounding cells, thereby restricting the cellular proliferation and expansion necessary for gall formation researchgate.netnih.govresearchgate.net. Conversely, loss-of-function mutations in KRP2 have been reported to result in giant cells with a higher number of nuclei, although the effect on nematode reproduction can vary researchgate.net.

The precise mechanisms by which KRPs influence gall development involve their interaction with CDK/cyclin complexes, which are central to cell cycle control maxapress.comfrontiersin.orgtandfonline.comnih.gov. By inhibiting the activity of these complexes, KRPs can arrest or slow down cell cycle progression, counteracting the nematode's strategy of inducing host cell proliferation and endoreduplication frontiersin.orgtandfonline.comnih.govresearchgate.net.

Beyond nematodes, cell cycle regulators, including CKIs like KRPs and the related SIAMESE (SIM) and SIAMESE-RELATED (SMR) proteins, are implicated in broader plant immunity against various pathogens, including bacteria frontiersin.orgtandfonline.com. The cell cycle signaling pathway is considered central to balancing plant development and the activation of defense responses tandfonline.com. Certain CKIs, such as SIM and SMR1, have been found to function as positive regulators of plant immunity, in addition to their roles as negative regulators of cell proliferation tandfonline.com. This suggests a complex interplay between cell cycle control mechanisms mediated by KRPs and related proteins and the activation of plant defense pathways.

The involvement of KRPs in plant resistance highlights the critical link between cell cycle regulation and plant defense strategies. By modulating cell division and endoreduplication, KRP proteins contribute to the plant's ability to limit the proliferation of pathogens and the development of pathogen-induced feeding structures.

KRP Protein (Species)Role in Nematode ResistanceObserved Effect on Gall DevelopmentReference
KRP1 (A. thaliana)Ectopic expression inhibits mitosis in giant cells and neighboring cells.Drastic reduction in gall size. researchgate.netnih.govresearchgate.net
KRP2 (A. thaliana)Highly expressed in galls. Overexpression inhibits mitosis. Loss-of-function affects giant cell nuclear number.Overexpression reduces gall size. Loss-of-function increases giant cell nuclear number. nih.govresearchgate.net
KRP3 (A. thaliana)Ectopic expression inhibits mitosis.Reduction in gall size. researchgate.netnih.gov
KRP5 (A. thaliana)Highly expressed in galls.Involved in cell cycle regulation during NFS development. nih.gov
KRP6 (A. thaliana)Highly expressed in galls. Overexpression inhibits mitosis.Overexpression reduces gall size. nih.govresearchgate.net
GmKRP2a (G. max)Involved in plant pathogen response pathways.Not specifically detailed regarding gall size in provided text. frontiersin.org

Experimental Approaches and Methodologies in Krp Research

Genetic Manipulation and Phenotypic Analysis

Genetic manipulation techniques are fundamental to studying KRP protein function by altering their expression levels or modifying their coding sequences. Analyzing the resulting phenotypic changes provides crucial information about the biological roles of specific KRPs.

Gene Overexpression Studies and Transgenic Lines

Gene overexpression studies involve increasing the cellular levels of a specific this compound to observe its effects on plant growth and development. This is commonly achieved by creating transgenic plant lines that constitutively express the KRP gene under the control of a strong promoter, such as the Cauliflower mosaic virus (CaMV) 35S promoter. nih.govucsd.edu

Research findings from overexpression studies have demonstrated significant phenotypic alterations. For instance, strong overexpression of KRP2 in Arabidopsis transgenic lines inhibits the endoreduplication cycle, while weaker expression can promote it. nih.govfrontiersin.org Overexpression of KRPs in Arabidopsis has been shown to result in smaller plants with serrated leaves, reduced apical dominance, decreased fertility, and a reduced number of lateral roots, primarily due to the inhibition of mitotic cell division. nih.govucsd.eduembopress.org In rice, KRP1 overexpression transgenic lines (OxKRP1) exhibited significantly smaller seed width, length, and reduced grain weight, along with impaired seed germination and retarded early seedling growth. nih.govmdpi.com This suggests that disrupting the normal steady state of KRP1 or KRP2 can block seed development by inhibiting cell proliferation and enlargement during grain filling and seed germination. nih.govmdpi.com Overexpression of a rice KRP gene also led to reduced cell production during leaf development, which was partially compensated by increased cell size. core.ac.uk

Gene Knockout/Knockdown (Mutant and Silencing) Approaches

Studying knockout and knockdown lines helps reveal the necessity of a this compound for specific processes. For example, a knockout mutant of krp2 in Arabidopsis showed increased lateral root density, indicating KRP2's role in inhibiting lateral root formation. frontiersin.org Silencing of SmKRP3 in eggplant increased the sensitivity of the plant to salt stress, accompanied by a decrease in the expression of salt stress marker genes and a reduction in the activity of antioxidant enzymes. maxapress.comresearchgate.net This highlights a positive role for SmKRP3 in salt stress tolerance. maxapress.comresearchgate.net In Arabidopsis with all seven KRP genes inactivated, supernumerary megaspore mother cells, functional megaspores, and embryo sacs were formed, leading to the observation of twin seedlings, suggesting that KRPs function redundantly and are crucial for controlling female germline development. plos.org

Reverse Genetics Screens for Functional Characterization

Reverse genetics screens are employed to determine the function of a gene by analyzing the phenotypic effects of engineered genetic alterations. wikipedia.org Unlike forward genetics, which starts with a phenotype to find the responsible gene, reverse genetics begins with a known gene sequence and aims to discover its biological role. wikipedia.org Techniques such as TILLING (Targeting Induced Local Lesions in Genomes) have been used in reverse genetics screens to identify KRP mutants in plants like wheat and soybean. google.comgoogle.com By screening collections of plants with induced mutations, researchers can identify individuals with alterations in KRP genes and then characterize their phenotypes to infer gene function. This approach is particularly useful when genomic sequence data is available for KRP family members. wikipedia.org

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are essential for investigating this compound expression, localization, and interactions at the molecular level.

Gene Expression Profiling (e.g., qPCR, RNA-seq)

Gene expression profiling techniques are used to measure the activity of KRP genes by quantifying their mRNA levels in different tissues, developmental stages, or under various experimental conditions. Quantitative PCR (qPCR) is a targeted approach that measures the relative expression of specific KRP genes. thermofisher.comibidi.com RNA sequencing (RNA-seq) provides a more comprehensive, transcriptome-wide view, allowing for the simultaneous analysis of all KRP gene family members and the discovery of novel transcripts. thermofisher.comlubio.ch

Studies using qPCR have shown that the expression levels of KRP genes can be influenced by environmental factors, such as salt and dehydration stress. maxapress.comresearchgate.net For instance, in eggplant, the expression of most KRP genes decreased under salt and dehydration stress, except for SmKRP3, which was significantly increased by salt stress. maxapress.comresearchgate.net RNA-seq analysis in maize shoot-borne roots revealed that local high nitrate (B79036) triggers changes in cell cycle gene expression, with cell cycle activators being up-regulated and KRP genes being down-regulated in the pericycle. oup.com Gene expression profiling using qPCR has also been used to evaluate family-wide expression patterns of KRP genes in different tissues of soybean, revealing both transcript abundance and tissue-specific expression patterns for several GmKRPs. nih.gov

Interactive Table: Example Gene Expression Changes of Eggplant KRPs under Salt Stress maxapress.comresearchgate.net

GeneExpression Level Change under Salt Stress
SmKRP1Decreased
SmKRP2Decreased
SmKRP3Significantly Increased
SmKRP4Decreased
SmKRP5Decreased

Subcellular Localization Studies (e.g., transient expression assays)

Subcellular localization studies determine where KRP proteins are located within the cell, providing clues about their site of action. Transient expression assays are a common method, involving the introduction of a construct encoding a this compound fused to a fluorescent reporter protein (such as GFP or YFP) into plant cells, often through Agrobacterium-mediated infiltration of plant leaves (e.g., Nicotiana benthamiana). maxapress.comresearchgate.netresearchgate.netnih.gov The location of the fluorescent signal is then observed using microscopy.

Research using transient expression assays has shown that KRP proteins are typically localized in the nucleus, which is consistent with their role as inhibitors of nuclear-localized cyclin-dependent kinases. nih.govfrontiersin.orgmaxapress.comresearchgate.netresearchgate.netnih.gov For example, transient expression assays in Nicotiana benthamiana leaves revealed that all five identified eggplant SmKRP proteins are located in the nucleus of epidermal cells. maxapress.comresearchgate.netresearchgate.net Similarly, GmKRP2a in soybean was found to be located in the nucleus. nih.govfrontiersin.orgresearchgate.net Subcellular localization experiments in rice protoplasts also showed that KRP1 is mainly localized in the nucleus. nih.govmdpi.com Some studies have also indicated potential subnuclear localization or presence in both the nucleus and cytoplasm depending on the specific KRP and experimental conditions. nih.govfrontiersin.org

Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid, Co-immunoprecipitation, BiFC)

Protein-protein interaction assays are fundamental for identifying and validating the molecular partners of KRP proteins. KRPs are known to interact with CDKs and cyclins to exert their inhibitory effects on the cell cycle. The cyclin-dependent kinase inhibitor (CDI) domain, typically located at the C-terminus of KRP proteins, is required for their binding to CDK-cyclin complexes maxapress.comnih.gov.

Techniques such as Yeast Two-Hybrid (Y2H), Co-immunoprecipitation (Co-IP), and Bimolecular Fluorescence Complementation (BiFC) are commonly used to study these interactions thermofisher.comdntb.gov.ua. Y2H is a powerful tool for screening potential protein interactions in vivo and can be used for high-throughput mapping of gene regulatory networks thermofisher.comsingerinstruments.com. However, interactions detected by Y2H often require validation through other methods like Co-IP singerinstruments.comnih.gov. Co-IP is a widely used technique for identifying protein-protein interactions by using antibodies to isolate a protein of interest and any interacting partners from a cell lysate thermofisher.comnih.gov. BiFC allows for the visualization of protein interactions in living cells by reconstituting a fluorescent protein from non-fluorescent fragments when two proteins of interest interact dntb.gov.uacore.ac.uk.

These methods have been instrumental in confirming the binding of KRPs to specific CDKs and cyclins, elucidating how KRPs regulate cell cycle transitions. For instance, studies have shown that the interaction of ICK/KRPs with A-type CDKs and D-type cyclins occurs through the CID domain nih.gov.

In situ Hybridization for Spatial Expression Mapping

In situ hybridization is a technique used to determine the precise spatial localization of mRNA transcripts within tissues or organs springernature.com. This method is crucial for understanding where KRP genes are expressed, providing insights into their potential functions in specific cell types or developmental stages springernature.com.

Studies utilizing in situ hybridization have revealed distinct spatial expression patterns for different KRP family members. For example, research on Arabidopsis thaliana has shown that different KRPs exhibit varied expression profiles within the shoot apex nih.gov. KRP1 and KRP2 expression was found to be restricted to endoreduplicating tissues, while KRP4 and KRP5 expression was mainly observed in mitotically dividing cells nih.gov. KRP3, KRP6, and KRP7 were detected in both mitotically dividing and endoreduplicating cells nih.gov. These differential expression patterns suggest specialized roles for individual KRPs in regulating different types of cell cycles and contributing to specific developmental processes nih.gov. In situ hybridization and RT-PCR analyses have supported marked KRP3 expression in the shoot apical meristem (SAM) and leaf primordia researchgate.net.

Flow Cytometry for Ploidy Level Determination

Flow cytometry is a technique used to measure the DNA content of individual nuclei or cells, allowing for the determination of ploidy levels within a cell population oup.com. This method is particularly valuable in KRP research because KRP proteins are key regulators of the cell cycle, influencing the balance between mitotic division and endoreduplication, which leads to increased ploidy.

Analysis of ploidy levels using flow cytometry in plants with altered KRP expression has provided significant insights into KRP function oup.comoup.comnih.govembrapa.br. For instance, overexpression of certain KRPs can inhibit cell cycle progression and reduce ploidy levels, while lower levels of overexpression might promote endoreduplication oup.comnih.gov. Studies on Arabidopsis mutants and overexpression lines have demonstrated the impact of KRPs on the proportion of nuclei with different DNA contents (e.g., 2C, 4C, 8C, 16C) oup.comoup.comnih.govembrapa.br.

Data from flow cytometry experiments can be presented in histograms showing the distribution of nuclei across different ploidy levels. For example, analysis of krp5-1 mutant roots in Arabidopsis showed a decreased proportion of 16C nuclei and an increased proportion of 8C nuclei compared to wild type, without significant changes in 2C and 4C populations oup.com.

Interactive Table 1: Flow Cytometry Analysis of Ploidy Levels in Arabidopsis Roots (Illustrative Example based on Search Results)

Genotype% 2C Nuclei% 4C Nuclei% 8C Nuclei% 16C Nuclei
Wild TypeXXYYZZWW
krp5-1XXYYZZ+WW-

Flow cytometry has also been used to assess ploidy levels in specific tissues like leaves and in response to different genetic modifications affecting KRPs or their regulators oup.comnih.gov. Overexpression of KRP2, for example, has been shown to have dose-dependent effects on DNA ploidy distribution in Arabidopsis leaves nih.gov.

Bioinformatics and Computational Approaches

Bioinformatics and computational tools are indispensable for the identification, characterization, and evolutionary analysis of KRP proteins on a genomic scale. These approaches leverage large biological datasets to reveal conserved features, predict functions, and understand the evolutionary history of KRP gene families.

Genome-Wide Identification and Annotation Tools

Genome-wide identification of KRP gene family members typically involves searching publicly available genomic databases using known this compound sequences or conserved domains as queries maxapress.comnih.gov. Tools like BLAST and HMM (Hidden Markov Model) modeling are commonly employed for this purpose maxapress.comnih.gov. For example, Pfam ID (PF02234), corresponding to the CID domain, is often used to search genomes for potential KRP candidates nih.gov.

Once candidate genes are identified, various bioinformatics tools are used for annotation and characterization. Online tools like ProtParam can analyze protein sequences to predict physicochemical properties such as protein length, molecular weight, and isoelectric point nih.gov. WoLF PSORT or similar programs can predict protein subcellular localization nih.gov. Gene structure analysis tools visualize the exon-intron organization of KRP genes maxapress.comnih.gov. These tools collectively contribute to the comprehensive annotation of identified KRP family members within a genome. Accurate protein-coding gene annotation is crucial for downstream analyses and applications biorxiv.org.

Phylogenetic Tree Construction and Evolutionary Analysis

Phylogenetic analysis is a powerful computational method used to study the evolutionary relationships among members of a gene family across different species maxapress.comnih.govmaxapress.com. By constructing phylogenetic trees based on this compound sequences, researchers can infer evolutionary history, identify orthologs and paralogs, and classify KRP proteins into distinct groups or classes maxapress.comnih.govmaxapress.comresearchgate.net.

Multiple sequence alignment of this compound sequences is a prerequisite for phylogenetic analysis, often performed using tools like ClustalW or MEGA nih.govresearchgate.netresearchgate.net. Phylogenetic trees are commonly constructed using methods such as Neighbor-Joining (NJ), with bootstrap analysis to assess the reliability of the tree branches nih.govresearchgate.net.

Phylogenetic studies of plant KRP proteins have revealed their classification into distinct classes, often designated as A, B, and C nih.gov. This classification is supported by both sequence similarity and gene structure, with members within each class often sharing similar exon-intron organization nih.gov. For instance, genes in classes A and B may have four exons, while those in class C may have only three nih.gov. Phylogenetic analysis has shown that KRPs from dicotyledonous plants tend to cluster together, separate from those in monocotyledonous plants, reflecting the evolutionary divergence between these groups nih.gov.

Interactive Table 2: Phylogenetic Classification of Plant KRP Proteins (Illustrative based on Search Results)

ClassTypical Exon NumberSpecies Representation (Examples)
A4Dicotyledons nih.gov
B4Monocotyledons nih.gov
C3Dicots, Monocots, Gymnosperms nih.gov

Evolutionary analysis also involves examining gene duplication events, such as segmental or tandem duplications, which contribute to the expansion of KRP gene families in different plant genomes nih.gov.

Conserved Motif and Domain Prediction

Identifying conserved motifs and domains within protein sequences is essential for understanding their functional regions and evolutionary conservation maxapress.comnih.govmaxapress.com. KRP proteins are characterized by the presence of a conserved cyclin-dependent kinase inhibitor (CDI) domain, typically located at the C-terminus, which is critical for their interaction with CDKs and cyclins maxapress.comnih.govresearchgate.net.

Computational tools like MEME (Multiple Em for Motif Elicitation) are widely used to identify conserved motifs within a set of related protein sequences maxapress.comnih.govresearchgate.net. These tools can identify short, recurring patterns in protein sequences that are likely to have functional significance maxapress.comnih.govresearchgate.net. The SMART website is another resource for analyzing conserved domains maxapress.com.

Analysis of KRP proteins from various plant species has identified several conserved motifs in addition to the core CDI domain nih.govnih.govresearchgate.net. These motifs, which can vary in length and sequence, may contribute to different aspects of KRP function, such as protein stability, subcellular localization, or interaction with other regulatory proteins nih.govnih.gov. For example, studies in soybean and eggplant have identified multiple conserved motifs within their respective this compound families maxapress.comnih.gov. Motif 1 in eggplant SmKRPs was identified as the CDI domain maxapress.com. The presence and distribution of these conserved motifs often correlate with the phylogenetic classification of KRP proteins nih.gov. Putative functional sites, such as nuclear localization signals (NLS) and PEST domains (often associated with protein degradation), can also be predicted using bioinformatics tools nih.govnih.gov.

Interactive Table 3: Examples of Conserved Motifs in Plant KRP Proteins (Illustrative)

Motif Name/IDLocationPotential Function/SignificanceIdentification Tool (Examples)
CDI (Motif 1)C-terminusBinding to CDKs/Cyclins, Cell Cycle Inhibition maxapress.comnih.govMEME, SMART maxapress.comnih.gov
Motif XVariable(Specific function requires further study)MEME maxapress.comnih.gov
Motif YVariable(Specific function requires further study)MEME maxapress.comnih.gov

Note: Motif names/IDs beyond CDI are illustrative examples. The specific number, sequence, and location of other conserved motifs vary between KRP families and species maxapress.comnih.govresearchgate.net.

These computational analyses provide a foundation for further experimental studies aimed at validating the predicted functions of conserved motifs and domains and understanding their roles in this compound activity and regulation.

Compound Names and PubChem CIDs

This compound refers to a family of proteins, not a single chemical compound with a unique PubChem CID. PubChem primarily databases chemical molecules. Individual KRP proteins from specific species have unique amino acid sequences and are typically identified by accession numbers in protein databases like NCBI or UniProt. Therefore, a table of PubChem CIDs for "this compound" as a general term is not applicable. Specific KRP proteins would be identified by their protein accession numbers in relevant databases.

Co-expression Network Analysis (e.g., Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment)

Co-expression network analysis is a powerful tool used to identify genes that are transcribed together with a gene of interest, suggesting potential functional relationships or involvement in common pathways. For KRP proteins, particularly in plants, this analysis helps to understand the biological processes and molecular functions they might be involved in by examining the characteristics of their co-expressed genes.

Studies on the soybean GmKRP gene family have employed co-expression network analysis to infer the potential functions of these genes. Analysis of 862 co-expressed genes of the GmKRP family revealed significant enrichment in specific Gene Ontology (GO) terms. nih.gov

GO CategoryTermGO ID
Biological ProcessProtein modification and phosphorylation-
Biological ProcessRas-genes signal transductionGO:0007265
Biological ProcessARF signal transductionGO: 0032011
Molecular FunctionNucleotide binding-
Molecular FunctionKinase activity-
Molecular FunctionKinase inhibitor activity-

Table 1: Enriched GO terms among GmKRP co-expressed genes. nih.gov

These GO terms suggest that GmKRP proteins, through their co-expressed partners, are involved in fundamental cellular processes such as protein modification, phosphorylation, and signal transduction pathways, including those mediated by Ras and ARF proteins. The enrichment of terms related to kinase activity and kinase inhibitor activity aligns with the known function of KRPs as CDK inhibitors. frontiersin.orgnih.gov

Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis further elucidates the pathways in which KRP co-expressed genes are involved. In soybean, KEGG annotation analysis of 127 co-expressed genes (with p<0.05 significance) identified their distribution across 14 different pathways. nih.gov The most significantly enriched pathway was the plant–pathogen interaction pathway. nih.gov

KEGG Pathway
Plant–pathogen interaction
Lipid metabolism
Energy metabolism
Signal transduction

Table 2: Selected enriched KEGG pathways among GmKRP co-expressed genes. nih.gov

The enrichment in the plant–pathogen interaction pathway suggests a potential role for GmKRP proteins or their co-expressed genes in plant defense responses. nih.gov Additionally, involvement in lipid metabolism, energy metabolism, and general signal transduction pathways indicates broad regulatory roles. nih.gov Another study on GhKRP6 in cotton also found KEGG enrichment in pathways related to cell wall biosynthesis, MAPK signaling, and plant hormone transduction, highlighting the diverse roles KRPs may play in plant growth, development, and stress responses. researchgate.net

Promoter Region and Cis-Element Analysis

Analysis of the promoter region of a gene, including the identification of cis-acting elements, provides insights into the transcriptional regulation of gene expression. Cis-elements are short DNA sequences located typically upstream of the transcription start site that serve as binding sites for transcription factors, thereby influencing the rate of gene transcription.

Studies investigating the promoter regions of plant KRP genes have identified various cis-acting elements that are likely responsible for their diverse expression patterns and responses to environmental stimuli. Analysis of the 2 kb promoter regions of the soybean GmKRP genes using tools like PlantCARE has revealed the presence of core promoter elements such as the TATA-box and CAAT-box in all analyzed promoters. nih.govresearchgate.net Beyond these core elements, a variety of other cis-acting elements have been identified. nih.govmaxapress.com

Cis-acting Element CategoryExamples of Specific ElementsAssociated Function
Abiotic Stress ResponseLow-temperature responsive elements, Anaerobic inducible elements, Drought-inducible elementsInvolvement in responses to cold, oxygen deprivation, and water scarcity.
Hormone ResponseMethyl jasmonate-responsive elements, Auxin-responsive elements, Gibberellin-responsive elements, Abscisic acid (ABA)-responsive elements, Salicylic (B10762653) acid (SA)-responsive elementsRegulation by plant hormones involved in growth, development, and stress signaling.
Light ResponseLight-responsive elementsRegulation of expression in response to light conditions.
Transcription Factor Binding- (Elements binding specific transcription factors)Regulation by various transcription factors.

Table 3: Examples of cis-acting elements found in plant KRP gene promoters and their associated functions. nih.govmaxapress.com

In soybean GmKRP promoters, light-responsive elements were found to have the highest frequency among the identified cis-elements, suggesting a significant role of light in regulating GmKRP gene expression. nih.gov The abundance of elements related to abiotic stress and hormone responses indicates that the expression of KRP genes in plants is tightly regulated by environmental conditions and hormonal signals, allowing them to play roles in stress adaptation and developmental processes controlled by hormones. nih.govmaxapress.com

Similarly, analysis of eggplant SmKRP promoters also revealed multiple cis-elements related to phytohormone response, transcription factor binding, and stress response, further supporting the notion that KRP gene expression is modulated by a complex network of hormonal and environmental cues. maxapress.com Specific phytohormone response elements identified in SmKRP promoters include those responsive to SA, MeJA, ABA, ethylene, auxin, and gibberellin. maxapress.com

In vertebrates, the promoter of the mylk1 gene, which encodes KRP/telokin, has also been studied. A key regulatory region in the mouse mylk1 promoter is a short sequence containing A/T-rich and CArG-box elements. msu.ru This CArG-box is a binding site for the Serum Response Factor (SRF) and is essential for KRP/telokin expression. msu.ru The activation by SRF can be enhanced by cofactors like myocardin. msu.ru Additionally, transcription factors like GATA-6 have been shown to influence mylk1 promoter activity, exhibiting differential effects on the expression of different mylk1 products, including silencing of the KRP/telokin promoter in certain cell types. msu.ru These findings highlight both conserved and divergent mechanisms in the transcriptional regulation of KRP genes across different kingdoms.

Note on Compound Names and Identifiers:

The focus of this article is on "this compound," which refers to a family of proteins (Kip-related proteins or Kinase-Related Protein/telokin) rather than a single chemical compound with a standard PubChem CID. PubChem primarily catalogs small molecules. Proteins are typically identified using databases such as UniProt (for protein sequences and functional information) or NCBI Gene (for gene information). The specific identifiers for KRP proteins vary depending on the organism and the specific family member (e.g., GmKRP2a in soybean, SmKRP3 in eggplant). Therefore, a table of PubChem CIDs is not applicable in this context. Relevant gene names mentioned include GmKRP (in Glycine max), SmKRP (in Solanum melongena), and mylk1 (in vertebrates).

Future Directions and Translational Implications

Elucidation of Complex KRP Regulatory Networks

The regulatory landscape of KRPs is multifaceted, involving a web of interactions and modifications that fine-tune their activity. Future research will be directed towards a more comprehensive understanding of these complex networks. This includes identifying novel interacting partners beyond the canonical CDK/cyclin complexes, which could unveil new functional roles for KRPs. nih.gov The exploration of post-translational modifications (PTMs) is another critical frontier. wikipedia.orgnih.gov PTMs such as phosphorylation, ubiquitination, and SUMOylation can dynamically modulate KRP stability, subcellular localization, and inhibitory activity, thereby adding layers of regulatory control. wikipedia.orgkhanacademy.orgnews-medical.netmdpi.com

Deciphering the upstream signaling pathways that converge on KRPs is also paramount. This involves identifying the transcription factors that regulate KRP gene expression in response to developmental cues and environmental stimuli. A deeper understanding of these regulatory circuits will provide a more holistic view of how KRPs integrate various signals to control cell proliferation and differentiation. Systems biology approaches, which can model the dynamic interactions of multiple components, will be instrumental in mapping out these intricate gene regulatory networks (GRNs). miami.eduarizona.edunih.govscispace.com

High-Resolution Structural Biology of KRP-CDK-Cyclin Complexes and Functional Implications

A profound understanding of the functional implications of KRP-mediated cell cycle control hinges on elucidating the three-dimensional structures of KRPs in complex with their CDK/cyclin targets. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are powerful tools for visualizing these molecular interactions at an atomic level. nih.govbiorxiv.orgembopress.orgbolandlab.orgdntb.gov.uanih.govnih.govresearchgate.netmdpi.com

Detailed structural information can reveal the precise molecular determinants of binding specificity, shedding light on why certain KRPs preferentially inhibit specific CDK/cyclin pairs. This knowledge is crucial for understanding the functional diversification among different KRP family members. nih.gov Furthermore, structural studies can illuminate the conformational changes that occur upon complex formation, providing insights into the allosteric regulation of CDK activity. By revealing the key residues involved in these interactions, structural biology can guide site-directed mutagenesis studies to validate functional hypotheses and potentially engineer KRP variants with altered inhibitory profiles.

TechniqueResolutionKey Insights
X-ray Crystallography~2.25 ÅProvides detailed atomic-level information on the interaction interfaces between KRPs and CDK/cyclin complexes. embopress.org
Cryo-Electron Microscopy (cryo-EM)Up to 1.8 ÅEnables the structural determination of large and flexible complexes that are challenging to crystallize. biorxiv.orgnih.gov

Advanced Genetic Engineering Strategies for Crop Improvement (e.g., yield enhancement, stress tolerance)

For instance, the targeted downregulation or knockout of specific KRP genes has shown promise in increasing seed and fruit size. nih.gov Conversely, the overexpression of certain KRPs could be beneficial in contexts where controlled growth is desired. Advanced genome-editing technologies, such as CRISPR-Cas9, offer unprecedented precision for modifying KRP genes, enabling the introduction of specific alleles that can fine-tune their function for optimal agronomic performance. agriculturejournal.orgfrontiersin.orgnih.gov

Beyond yield enhancement, KRPs are also implicated in plant responses to environmental stressors. Modulating KRP activity may therefore represent a viable strategy for enhancing crop resilience to abiotic stresses such as drought, salinity, and extreme temperatures. scilit.commdpi.comuwa.edu.aunih.govresearchgate.net For example, manipulating KRP levels could help to maintain cell cycle progression under stress conditions, thereby sustaining growth and productivity.

Genetic Engineering ApproachTarget KRPPotential Outcome
CRISPR/Cas9-mediated knockoutKRN2 (a KRP ortholog) in maize and riceIncreased kernel row number in maize and grain number in rice, leading to a ~10% and ~8% yield increase, respectively. isaaa.org
OverexpressionArath;KRP1 in Arabidopsis thalianaResulted in a dwarf phenotype with inhibited leaf growth due to a decreased cell number. nih.gov
Gene silencingSmKRP3 in eggplantIncreased sensitivity to salt stress, indicating a positive role for SmKRP3 in stress tolerance. scilit.com

Application of Systems Biology Approaches to KRP Functionality

To fully comprehend the multifaceted roles of KRPs, it is essential to move beyond a reductionist approach and embrace the complexity of the cellular environment. Systems biology offers a powerful framework for integrating diverse -omics datasets (genomics, transcriptomics, proteomics, and metabolomics) to model the intricate network of interactions in which KRPs are embedded. nih.govfrontiersin.orgyoutube.comnih.govyoutube.com

By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify novel KRP-interacting proteins and place KRPs within broader cellular pathways. mdpi.comnih.govnih.gov This network-level perspective can reveal emergent properties and regulatory motifs that would be missed by studying individual components in isolation. Furthermore, mathematical modeling of these networks can simulate the dynamic behavior of the system in response to various perturbations, generating testable hypotheses about KRP function. youtube.com

The application of systems biology will be crucial for predicting the downstream consequences of manipulating KRP activity, a critical consideration for translational efforts in agriculture. By understanding how changes in KRP levels ripple through the entire cellular network, we can better anticipate potential trade-offs and design more effective strategies for crop improvement. nih.gov

Q & A

Q. How can gene editing tools (e.g., CRISPR) be optimized for functional studies of KRP in non-model organisms?

  • Answer : Design sgRNAs targeting conserved exons (e.g., serine-rich domains ) and validate efficiency via T7E1 assays . Use ribonucleoprotein (RNP) complexes to reduce off-target effects. For soybean, employ Agrobacterium-mediated transformation with tissue-specific promoters .

Data Contradictions and Interpretation

Q. How should conflicting data on KRP’s role in endoreplication be reconciled?

  • Answer : Context-dependent roles (e.g., species-specific interactions with mitotic cyclins ) may explain contradictions. Conduct temporal expression profiling (e.g., during cell cycle phases) and tissue-specific knockdowns to dissect pleiotropic effects. Compare results across models (e.g., Arabidopsis vs. soybean ).

Q. Why do some studies report nuclear localization of KRPs while others suggest membrane association?

  • Answer : Localization may depend on post-translational modifications (e.g., phosphorylation) or interaction partners. Use subcellular fractionation followed by immunoblotting and live-cell imaging with GFP-tagged KRPs to resolve context-specific trafficking.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.